

3-(Methylthio)phenylboronic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Methylthio)phenylboronic acid

Cat. No.: B137271

[Get Quote](#)

Technical Guide: 3-(Methylthio)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)phenylboronic acid is a versatile organoboron compound widely utilized in organic synthesis. As a derivative of phenylboronic acid, it plays a crucial role as a key building block in the construction of complex organic molecules. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a fundamental tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of its chemical structure, properties, and a detailed protocol for its application in Suzuki-Miyaura coupling.

Chemical Structure and IUPAC Name

The chemical structure of **3-(Methylthio)phenylboronic acid** features a phenyl ring substituted with a boronic acid group ($-B(OH)_2$) and a methylthio group ($-SCH_3$) at the meta position.

IUPAC Name: (3-(Methylthio)phenyl)boronic acid

Synonyms: 3-(Methylthio)benzeneboronic acid

Chemical Structure:

Physicochemical Data

The following table summarizes the key quantitative data for **3-(Methylthio)phenylboronic acid**.^{[1][2]}

Property	Value	Reference
Molecular Formula	C ₇ H ₉ BO ₂ S	[1]
Molecular Weight	168.02 g/mol	[1] [2]
Appearance	White to light yellow solid/powder	[1]
Melting Point	160-162 °C (lit.)	[1] [2]
Assay	≥95%	[1] [2]
CAS Number	128312-11-8	[1] [2]
SMILES String	CS _c cccc(c1)B(O)O	[1] [2]
InChI Key	TYVPOLHSKGEXIH-UHFFFAOYSA-N	[1] [2]

Spectral Data

Detailed spectral analyses are crucial for the verification of the compound's identity and purity. The following spectral data for **3-(Methylthio)phenylboronic acid** are available from specialized chemical data providers such as ChemicalBook and Ambeed.^{[3][4]}

- ¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy to determine the hydrogen atom environment.
- ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance spectroscopy to identify the carbon skeleton.
- FT-IR: Fourier-Transform Infrared spectroscopy to identify functional groups.

- MS: Mass Spectrometry to determine the molecular weight and fragmentation pattern.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

3-(Methylthio)phenylboronic acid is a key reagent in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.^[5] The following is a representative experimental protocol for the coupling of an aryl halide with **3-(Methylthio)phenylboronic acid**. This protocol is based on general procedures and may require optimization for specific substrates.^{[6][7][8]}

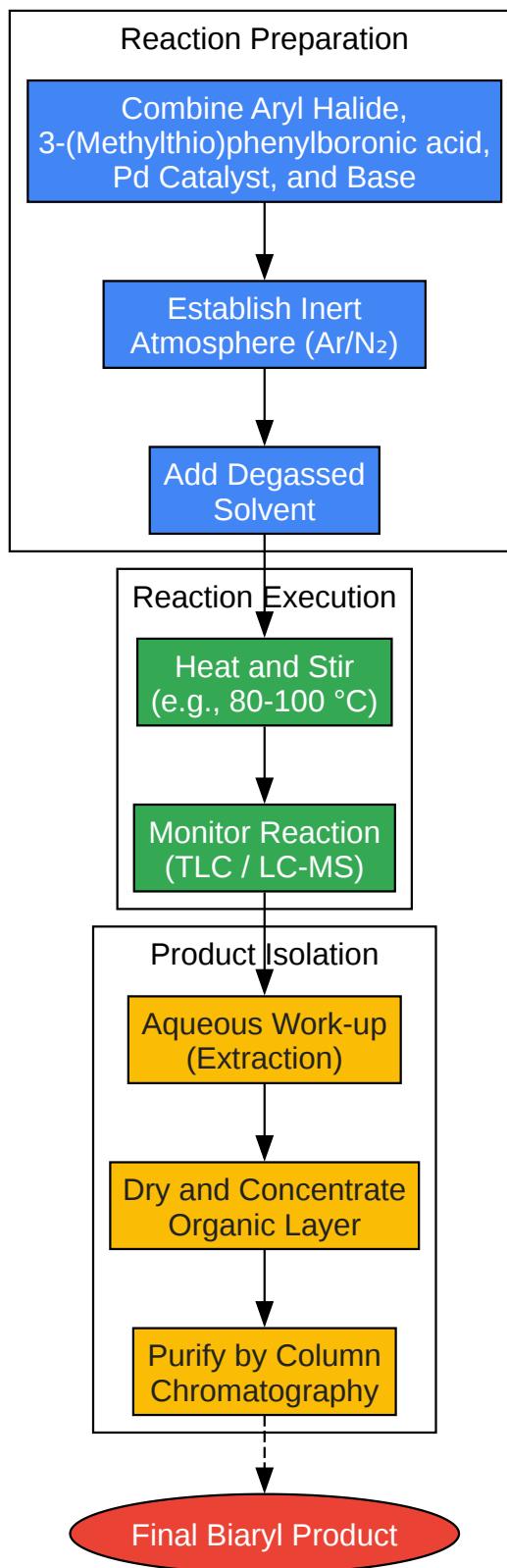
Reaction Scheme:

Where Ar-X represents an aryl halide (e.g., aryl bromide, aryl iodide).

Materials:

- Aryl halide (1.0 equiv)
- **3-(Methylthio)phenylboronic acid** (1.2-1.5 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$) (0.01-0.05 equiv)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., Toluene, Dioxane, THF/Water mixture)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
- Magnetic stirrer and heating mantle

Procedure:


- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), **3-(Methylthio)phenylboronic acid** (1.2 equiv),

palladium catalyst (0.03 equiv), and base (2.0 equiv).

- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
- Solvent Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-(Methylthio)phenylboronic acid is an indispensable reagent for synthetic chemists, particularly in the pharmaceutical and materials science sectors. Its ability to participate in robust and versatile carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient synthesis of a wide array of complex molecules. The provided data and protocols serve as a foundational guide for researchers leveraging this compound in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Methylthio)phenylboronic acid 95 128312-11-8 [sigmaaldrich.com]
- 2. 3-甲硫基苯硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-(Methylthio)phenylboronic acid(128312-11-8) 1H NMR [m.chemicalbook.com]
- 4. 128312-11-8 | 3-(Methylthio)phenylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 5. MIND - Kingston Campus | Virtual tour generated by Panotour [mind.edu.jm]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [3-(Methylthio)phenylboronic acid chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b137271#3-methylthio-phenylboronic-acid-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com